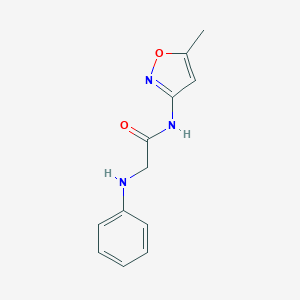![molecular formula C24H19ClN2O4 B271059 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, also known as CIL56, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide exerts its anticancer effects through multiple mechanisms. The compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been found to induce the expression of pro-apoptotic genes, such as Bax and Puma, and downregulate the expression of anti-apoptotic genes, such as Bcl-2. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been found to have a number of biochemical and physiological effects. The compound has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing and proliferating. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in lab experiments. The compound is expensive to synthesize, which may limit its availability to researchers. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has low aqueous solubility, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further research is needed to explore the potential applications of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in combination with other anticancer agents. Finally, more studies are needed to investigate the safety and toxicity of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo, which will be important for the development of potential clinical applications.
Conclusion:
In conclusion, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide is a promising chemical compound that has potential applications in cancer research. The compound inhibits the growth of cancer cells and induces apoptosis through multiple mechanisms. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, but there are also limitations to its use. Future research directions include the development of more efficient synthesis methods, investigation of the pharmacokinetics and pharmacodynamics of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo, and exploration of potential combination therapies.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 5-chloro-2-methoxyaniline, which is then converted to 5-chloro-2-methoxybenzamide. The benzamide is then reacted with dibenzo[b,d]furan-3-carboxylic acid, followed by the addition of pyrrolidine and acetic anhydride to form 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential applications in cancer research. Studies have demonstrated that 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide inhibits the growth of cancer cells in vitro and in vivo. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, and 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide may be a promising candidate for further investigation in this area.
Propiedades
Nombre del producto |
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C24H19ClN2O4 |
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-21-9-6-15(25)11-19(21)27-13-14(10-23(27)28)24(29)26-16-7-8-18-17-4-2-3-5-20(17)31-22(18)12-16/h2-9,11-12,14H,10,13H2,1H3,(H,26,29) |
Clave InChI |
HOEKCKWYBBSTNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)